molecular formula C18H21N3O4 B2981848 4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852132-27-5

4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2981848
CAS No.: 852132-27-5
M. Wt: 343.383
InChI Key: MIHBDUFEMJPJJX-UHFFFAOYSA-N
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Description

The compound 4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide features a benzamide core substituted with three distinct functional groups:

  • 4-Ethoxy group: Enhances lipophilicity and influences metabolic stability.
  • 5-Methyl-1,2-oxazol-3-yl group: A heterocyclic moiety contributing to hydrogen bonding and target affinity.
  • 2-Oxopyrrolidin-1-ylmethyl group: Introduces conformational flexibility and modulates solubility.

This structural complexity positions the compound as a candidate for therapeutic applications, particularly in oncology and immunomodulation, though specific biological targets require further elucidation.

Properties

IUPAC Name

4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-3-24-15-8-6-14(7-9-15)18(23)21(16-11-13(2)25-19-16)12-20-10-4-5-17(20)22/h6-9,11H,3-5,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHBDUFEMJPJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.

    Formation of the Benzamide Core: The benzamide core is formed by reacting an amine with a benzoyl chloride derivative.

    Coupling Reactions: The final step involves coupling the oxazole and pyrrolidinone moieties to the benzamide core using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name/ID Key Substituents Unique Features Reference
Target Compound 4-Ethoxy, 5-methylisoxazole, 2-oxopyrrolidinylmethyl Dual N-alkylation; pyrrolidinone ring for solubility modulation -
Compound 31 (4-Cyclohexyl-N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)benzamide) Cyclohexyl, dioxothiolan, oxolane Sulfone and tetrahydrofuran groups; enhanced rigidity
Compound 1b (N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide) Sulfamoyl linker, 5-methylisoxazole Sulfonamide bridge; potential EGFR kinase inhibition
4-Butoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide Butoxy, sulfamoyl, 5-methylisoxazole Extended alkoxy chain; improved membrane permeability
4-(Chloromethyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide Chloromethyl, 5-methylisoxazole Electrophilic chloromethyl group; reactive intermediate

Key Observations :

  • The 2-oxopyrrolidinylmethyl group contrasts with rigid substituents in Compound 31 (e.g., cyclohexyl), suggesting improved conformational adaptability for target engagement .
  • Unlike sulfonamide-linked derivatives (e.g., 4-butoxy analog ), the target lacks a sulfonyl group, which may reduce metabolic susceptibility to hydrolysis.

Key Insights :

  • Compound 29 () shares the 5-methylisoxazole moiety with the target compound, implicating RORγt as a plausible target for the latter .
  • Sulfonamide derivatives (e.g., Compound 1c) demonstrate EGFR inhibition via interactions with kinase domain residues (e.g., Lys745, Met793) . The target compound’s benzamide core may adopt a similar binding pose, though empirical validation is needed.
Table 3: Physicochemical Properties
Compound Name/ID Melting Point (°C) Solubility (LogP) Synthetic Yield (Traditional vs. Microwave) Reference
Compound 1c 296–300 3.2 (predicted) 50% (traditional) → 82% (microwave)
4-Hydroxy-3,5-dimethoxy analog - - Crystallized in monoclinic P21/n (Z=4)
Target Compound Data pending Estimated LogP: 2.8 Likely amenable to microwave optimization -

Notable Trends:

  • Microwave-assisted synthesis (e.g., for Compound 1c ) improves yields by ~30%, a strategy applicable to the target compound’s N-alkylation steps.
  • High melting points in sulfonamide derivatives (e.g., Compound 1c) correlate with crystalline stability, whereas the target’s pyrrolidinone group may reduce melting point, enhancing formulation flexibility.

Biological Activity

The compound 4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic organic molecule with potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.

Basic Information

PropertyDetails
Molecular Formula C16H19N3O4
Molecular Weight 313.34 g/mol
IUPAC Name This compound
CAS Number 459415-63-5

Structural Characteristics

The compound features an ethoxy group, a 5-methyl oxazole ring, and a pyrrolidine moiety, contributing to its unique chemical behavior and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It can interact with G protein-coupled receptors (GPCRs), leading to downstream signaling effects that modulate cellular responses .
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, protecting cells from oxidative stress.

Anticancer Activity

Several studies have focused on the anticancer properties of benzamide derivatives, including the target compound. For instance:

  • In vitro Studies : Research indicates that related benzamide derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer .

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity. Benzamide derivatives have been reported to show efficacy against bacterial strains and fungi, indicating that the target compound may possess similar properties .

Neuroprotective Effects

The involvement of the pyrrolidine moiety suggests possible neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from apoptosis induced by oxidative stress .

Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results demonstrated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast cancer cells.

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of related compounds was tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant inhibitory effects, suggesting that the target compound could be further explored for its antimicrobial potential.

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